molecular formula C15H21BN2O2 B8212475 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8212475
M. Wt: 272.15 g/mol
InChI Key: STQJYXVJIUFZLG-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the molecular formula C11H19BN2O2. It is a boron-containing heterocyclic compound that has gained attention in various fields of scientific research due to its unique structural properties and reactivity .

Properties

IUPAC Name

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-11-9-17-18(6)13(11)8-7-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJYXVJIUFZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of 5-bromo-1,4-dimethyl-1H-indazole, followed by transmetallation with B2Pin2 and reductive elimination to yield the boronate ester. A typical procedure involves:

  • Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(Ph₃P)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Base : Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)

  • Solvent : 1,4-Dioxane or toluene, often with a co-solvent such as water

  • Temperature : 80–120°C under inert atmosphere (N₂ or Ar)

For example, a mixture of 5-bromo-1,4-dimethyl-1H-indazole (1.0 equiv), B2Pin2 (1.2 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane is heated at 100°C for 12–24 hours. Purification via flash chromatography or recrystallization affords the product in yields ranging from 45% to 65%.

Optimization Strategies

Key variables influencing yield and selectivity include:

VariableImpact on Reaction EfficiencyOptimal Conditions
Catalyst Loading Higher loadings (5–10 mol%) improve kinetics5–7 mol% PdCl₂(dppf)
Solvent System Polar aprotic solvents enhance solubility1,4-Dioxane/H₂O (4:1 v/v)
Temperature Elevated temperatures reduce reaction time100–120°C
Base Weak bases minimize side reactionsKOAc > K₂CO₃ > NaHCO₃

Microwave-assisted heating has been reported to reduce reaction times to 1–2 hours while maintaining yields of 50–60%.

Suzuki-Miyaura Cross-Coupling as a Retrospective Approach

While the Suzuki-Miyaura reaction is typically used to consume boronate esters, retrospective analysis of coupling protocols provides indirect insights into the stability and handling of this compound. For instance, its participation in palladium-catalyzed couplings with aryl halides confirms the robustness of the boronate moiety under diverse conditions.

Case Study: Coupling with Aryl Bromides

In a representative protocol, the title compound reacts with 7-bromo-4-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one using PdCl₂(DPPF)-DCM (2 mol%) and Na₂CO₃ in 1,4-dioxane/H₂O at 100°C under microwave irradiation. Despite harsh conditions, the boronate remains intact, yielding 19% of the coupled product after HPLC purification.

Alternative Synthetic Routes

Direct Functionalization of Indazole Boronic Acids

An alternative pathway involves esterification of 1,4-dimethyl-1H-indazol-5-ylboronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄). This method, though less common, avoids palladium catalysts but requires anhydrous conditions and elevated temperatures (60–80°C). Yields are generally lower (<40%) due to competing deboronation.

Halogen Exchange Reactions

Halogen exchange (Halex) between 5-iodo-1,4-dimethyl-1H-indazole and B2Pin2 using copper(I) catalysts has been explored but suffers from poor regioselectivity and side product formation.

Challenges and Mitigation Strategies

Deborylation and Stability Issues

The boronate ester is susceptible to hydrolysis under acidic or aqueous conditions. Storage at –20°C under nitrogen and the use of stabilized solvents (e.g., THF with BHT inhibitor) are recommended for long-term preservation.

Purification Difficulties

Due to the compound’s polarity, chromatographic purification often requires silica gel pretreatment with triethylamine to minimize decomposition. Preparative HPLC with C18 columns and acetonitrile/water gradients has proven effective for isolating high-purity material (>95%).

Comparative Analysis of Reported Yields

The table below summarizes yields from published protocols:

MethodCatalystBaseSolventTemperature (°C)Yield (%)Source
Miyaura BorylationPdCl₂(dppf)KOAc1,4-Dioxane10048
Suzuki CouplingPdCl₂(DPPF)-DCMNa₂CO₃1,4-Dioxane/H₂O100 (microwave)19
Microwave BorylationPd(Ph₃P)₄K₂CO₃1,4-Dioxane/H₂O12049
Direct EsterificationNoneTHF7038

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and substituted indazole derivatives. These products are valuable intermediates in organic synthesis and have applications in various fields .

Scientific Research Applications

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The boron moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can affect various cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole apart from similar compounds is its unique indazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions. The molecular formula is C16H21BN2O6C_{16}H_{21}BN_2O_6 with a molecular weight of 320.15 g/mol.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways. The dioxaborolane group is particularly noted for its role in modulating enzyme activity and influencing cellular signaling pathways.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific protein kinases involved in cell proliferation and survival. For instance:

  • MPS1 Kinase Inhibition : The compound has shown significant inhibition of MPS1 autophosphorylation with an IC50 value of approximately 0.16 µM in biochemical assays .
  • Cell Proliferation Assays : In cellular assays using HCT116 cells, the GI50 value was recorded at 0.50 µM, indicating potent antiproliferative activity .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of related compounds containing the dioxaborolane moiety. These compounds effectively suppressed nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced models . While specific data on our compound is limited, the structural similarity suggests potential for similar activity.

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assessments using HT-22 and BV-2 cell lines, compounds structurally related to this compound were evaluated across various concentrations (0.1 µM to 100 µM). Results indicated that certain derivatives maintained cell viability at concentrations up to 10 µM while demonstrating effective kinase inhibition .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Assay Type IC50/ GI50 Value Cell Line/ Model
Kinase InhibitionMPS1 Autophosphorylation0.16 µMBiochemical Assay
AntiproliferativeCell Proliferation0.50 µMHCT116
Anti-inflammatoryNO ProductionNot specifiedLPS-induced Model
CytotoxicityCell Viability>10 µMHT-22/BV-2

Q & A

Q. Table 1: Representative Synthetic Approaches

StepReagents/ConditionsYield RangeKey References
Indazole cyclizationHydrazine, acetic acid, reflux60-75%
Boronate introductionPd(dppf)Cl₂, B₂Pin₂, KOAc, 80°C, 12h50-85%

Basic: How is this compound characterized in terms of purity and structural confirmation?

Methodological Answer:
A multi-technique approach ensures both purity and structural accuracy:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and boronate integration. For example, the pinacol boronate group shows characteristic peaks at δ ~1.3 ppm (¹H) and ~25 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight. The exact mass of the boronate ester (C₁₆H₂₂BN₂O₂) is 288.1546 Da .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL or OLEX2 resolves bond lengths and angles .

Q. Table 2: Key Characterization Data

TechniqueObserved Data (Example)Reference
¹H NMR (CDCl₃)δ 1.31 (s, 12H, pinacol CH₃), 2.65 (s, 3H, CH₃)
HRMSm/z 288.1546 [M+H]⁺

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:
Crystallization challenges include poor crystal growth due to steric hindrance from the bulky boronate group and solubility issues.

  • Strategies :
    • Solvent Screening : Use mixed solvents (e.g., DMF/EtOH) to improve solubility gradients.
    • Temperature Gradients : Slow cooling from 60°C to 4°C promotes nucleation.
    • Additives : Small amounts of co-solvents (e.g., acetic acid) can reduce amorphous precipitation .
  • Software Tools : OLEX2 integrates crystal structure solution and refinement workflows, enabling rapid optimization of diffraction data .

Advanced: How to resolve contradictions in cross-coupling reaction yields using this boronate ester?

Methodological Answer:
Yield discrepancies in Suzuki-Miyaura reactions often stem from:

  • Substituent Effects : Electron-withdrawing groups on the indazole ring may deactivate the boronate. Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ for electron-deficient substrates .
  • Oxygen Sensitivity : The boronate ester is prone to oxidation. Conduct reactions under inert gas (N₂/Ar) and use degassed solvents.
  • Base Optimization : Replace K₂CO₃ with Cs₂CO₃ for improved solubility in THF/H₂O mixtures .

Q. Table 3: Troubleshooting Cross-Coupling Reactions

IssueSolutionYield Improvement
Low conversionSwitch to Pd(PPh₃)₄, increase temp to 90°C+20-30%
Side reactionsAdd 2 eq. of NaI to stabilize Pd(0)+15%

Advanced: What are the implications of the boronate ester’s stability under varying conditions?

Methodological Answer:
The pinacol boronate group is hydrolytically sensitive but stable in anhydrous organic solvents. Key considerations:

  • Storage : Store at -20°C under argon; avoid prolonged exposure to moisture.
  • Reaction Solvents : Use aprotic solvents (e.g., THF, DMF) to prevent hydrolysis.
  • pH Sensitivity : Decomposes in acidic (pH < 4) or basic (pH > 10) conditions. Neutralize reaction mixtures before purification .

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